molecular formula C27H24N2O10S B13718633 3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide

3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide

Cat. No.: B13718633
M. Wt: 568.6 g/mol
InChI Key: JESHIKJOXTWPHW-UHFFFAOYSA-N
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Description

3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetyloxy groups and a sulfonyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Acetylation: Introduction of acetyloxy groups through acetylation reactions.

    Sulfonylation: Incorporation of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Amidation: Formation of the amide bond through coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of acetyloxy groups to carboxylic acids.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the acetyloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(carboxymethoxy)benzoic acid: Similar structure but with carboxymethoxy groups instead of acetyloxy groups.

    N-[4-[[(3-Acetylphenyl)amino]sulfonyl]phenyl]benzamide: Lacks the acetyloxy groups.

Uniqueness

3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide is unique due to its combination of acetyloxy and sulfonyl-substituted phenyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H24N2O10S

Molecular Weight

568.6 g/mol

IUPAC Name

[2,3-diacetyloxy-5-[[4-[(3-acetylphenyl)sulfamoyl]phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C27H24N2O10S/c1-15(30)19-6-5-7-22(12-19)29-40(35,36)23-10-8-21(9-11-23)28-27(34)20-13-24(37-16(2)31)26(39-18(4)33)25(14-20)38-17(3)32/h5-14,29H,1-4H3,(H,28,34)

InChI Key

JESHIKJOXTWPHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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